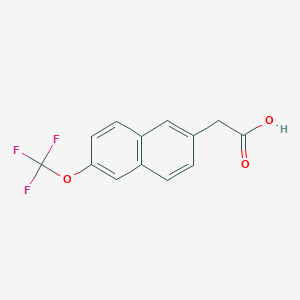
2-(Trifluoromethoxy)naphthalene-6-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)naphthalene-6-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)naphthalene-6-acetic acid typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetic acid moiety. One common method involves the use of trifluoromethoxy reagents in a nucleophilic aromatic substitution reaction with a suitable naphthalene derivative. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
2-(Trifluoromethoxy)naphthalene-6-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-6-acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)phenylacetic acid
- 2-(Trifluoromethoxy)benzyl alcohol
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)naphthalene-6-acetic acid is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This can enhance its binding affinity to certain molecular targets and increase its effectiveness in various applications .
Propriétés
Formule moléculaire |
C13H9F3O3 |
|---|---|
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
2-[6-(trifluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-11-4-3-9-5-8(6-12(17)18)1-2-10(9)7-11/h1-5,7H,6H2,(H,17,18) |
Clé InChI |
KNMCBNTTZWBOQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


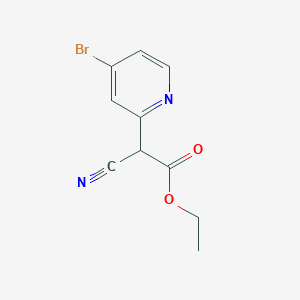
![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)


![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)

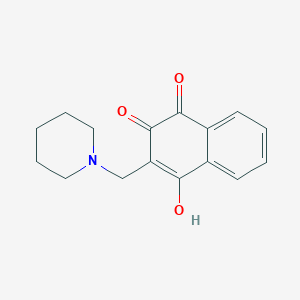
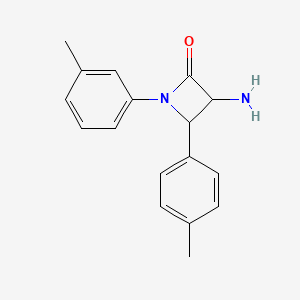
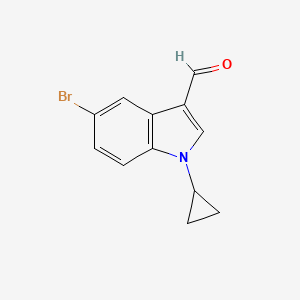
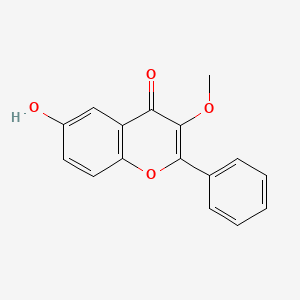


![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
